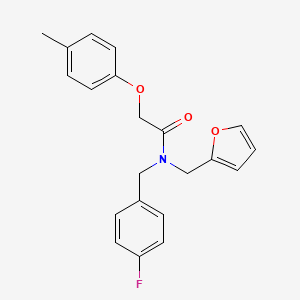

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide

Description

N-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a structurally complex acetamide derivative characterized by:

- Aromatic substituents: A 4-methylphenoxy group attached to the acetamide backbone.

- Dual N-substituents: A 4-fluorobenzyl group and a furan-2-ylmethyl group on the nitrogen atom.

For instance, acetamides with fluorinated benzyl or heterocyclic groups (e.g., thiophene, pyrazole) are often explored for pharmacological properties, including antiproliferative, analgesic, or flavoring effects .

Properties

Molecular Formula |

C21H20FNO3 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide |

InChI |

InChI=1S/C21H20FNO3/c1-16-4-10-19(11-5-16)26-15-21(24)23(14-20-3-2-12-25-20)13-17-6-8-18(22)9-7-17/h2-12H,13-15H2,1H3 |

InChI Key |

CZLJFYVCYRAJTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the acetamide intermediate.

Attachment of the Furan-2-ylmethyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-2-ylmethyl halide.

Addition of the Methylphenoxy Group: This step might involve an etherification reaction where a methylphenol reacts with the acetamide intermediate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride could reduce certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (for hydrogenation reactions), copper catalysts (for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and activities based on the evidence:

Key Structural and Functional Insights:

N-Substituent Effects :

- Fluorobenzyl groups (e.g., in NFLOBA-EF24) are associated with enhanced bioactivity, such as antiproliferative effects in cancer cells .

- Heterocyclic N-substituents (e.g., thiophen-2-ylmethyl or pyrazol-3-yl) influence physicochemical properties. For example, the thiophene-containing analog in exhibits cooling sensations, likely due to interactions with sensory receptors .

Phenoxy Group Modifications: 4-Methylphenoxy vs. Substituent position: Ortho-substituted phenoxy groups (e.g., 2-methoxy in , compounds 5k–5m) reduce melting points (135–140°C) compared to para-substituted analogs .

Synthetic Yields :

- Thiadiazole derivatives () show yields ranging from 68% to 88%, with benzylthio-substituted compounds (e.g., 5h) achieving higher yields due to favorable reaction kinetics .

- Radiolabeled analogs like NFLOBA-EF24 exhibit moderate radiochemical yields (40–45%), reflecting challenges in isotopic incorporation .

Biological Activities: Antiproliferative activity: Fluorinated acetamides (e.g., NFLOBA-EF24) inhibit cancer cell proliferation via mechanisms akin to EF24, a curcumin analog . Analgesic effects: Thiazole-acetamide hybrids () demonstrate dose-dependent pain relief, with electron-donating groups (e.g., dimethylamino in 8c) enhancing efficacy .

Critical Analysis of Structural Trends

- Fluorine incorporation : Fluorine atoms improve metabolic stability and bioavailability in multiple analogs (e.g., NFLOBA-EF24, compound 30 in ) .

- Heterocyclic vs. aromatic N-substituents : Thiophene or furan groups may confer distinct electronic profiles compared to purely aromatic substituents, affecting receptor binding or degradation pathways .

- Phenoxy flexibility: Bulky substituents (e.g., tert-butyl in ) reduce solubility but may enhance target affinity .

Biological Activity

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C16H16FNO3

- Molecular Weight : 287.30 g/mol

- Structural Characteristics : The compound features a furan ring, a fluorobenzyl group, and a phenoxy acetamide moiety, which contribute to its biological properties.

Anticancer Activity

Recent research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds in the phenylacetamide class have shown promising results against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancers:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Imatinib | 40 | PC3 |

| 2b | 52 | PC3 |

| 2c | 80 | PC3 |

| 2c | 100 | MCF-7 |

These findings suggest that modifications in the structure can lead to enhanced cytotoxic effects compared to standard treatments like imatinib .

Antimicrobial Activity

The furan component of the compound has been associated with antimicrobial properties. Studies have demonstrated that furan derivatives can exhibit activity against both gram-positive and gram-negative bacteria. For example, derivatives similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli:

| Compound Type | Bacterial Strains |

|---|---|

| Furan Derivatives | Staphylococcus aureus, E. coli |

| Other Active Compounds | Broad-spectrum activity against multiple strains |

This broad-spectrum activity highlights the potential for developing new antimicrobial agents based on the furan scaffold .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger apoptosis through intrinsic and extrinsic pathways.

- Antimicrobial Mechanisms : The disruption of bacterial cell walls or interference with metabolic pathways may explain the antimicrobial effects.

Case Studies

- Anticancer Study : A study conducted on various phenylacetamide derivatives demonstrated that modifications at specific positions significantly affected their cytotoxicity against cancer cell lines. The study emphasized the importance of substituent groups in enhancing anticancer activity .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of furan derivatives found that certain compounds exhibited superior activity compared to traditional antibiotics, suggesting a promising avenue for further research into new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.